- Heterocyclic compound, application thereof and pharmaceutical composition comprising same, World Intellectual Property Organization, , ,

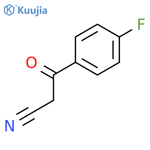

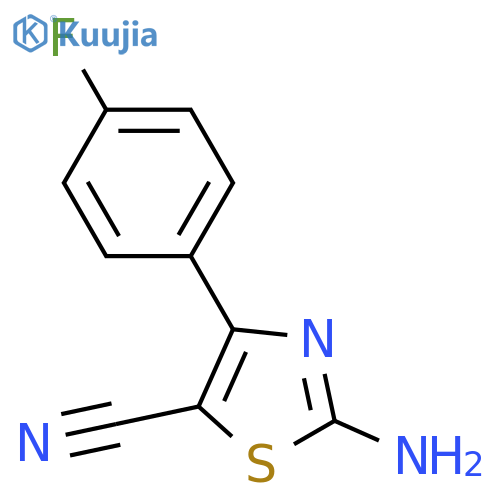

Cas no 952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile)

952753-59-2 structure

اسم المنتج:2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

كاس عدد:952753-59-2

وسط:C10H6FN3S

ميغاواط:219.238143444061

MDL:MFCD24642255

CID:4661451

PubChem ID:83535263

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

- 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

- 5-Thiazolecarbonitrile, 2-amino-4-(4-fluorophenyl)-

- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile (ACI)

- BYCWHBXYLJAAEH-UHFFFAOYSA-N

- 952753-59-2

- BS-44423

- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile

- 2-Amino-4-(4-fluoro-phenyl)-thiazole-5-carbonitrile

- DB-181968

- SCHEMBL1852196

- CS-0052060

- P18256

-

- MDL: MFCD24642255

- نواة داخلي: 1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14)

- مفتاح Inchi: BYCWHBXYLJAAEH-UHFFFAOYSA-N

- ابتسامات: N#CC1=C(C2C=CC(F)=CC=2)N=C(N)S1

حساب السمة

- نوعية دقيقة: 219.02664654g/mol

- النظائر كتلة واحدة: 219.02664654g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 5

- عدد الذرات الثقيلة: 15

- تدوير ملزمة العد: 1

- تعقيدات: 269

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 90.9Ų

- إكسلوغ 3: 2.4

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM541816-1g |

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 95%+ | 1g |

$63 | 2023-01-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5G |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 5g |

¥ 1,207.00 | 2023-04-12 | |

| Ambeed | A783770-100mg |

2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile |

952753-59-2 | 98% | 100mg |

$6.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500MG |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 500MG |

¥ 270.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1096452-100mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 100mg |

$310 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1096452-1G |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 1g |

$1570 | 2024-07-21 | |

| A2B Chem LLC | AI66369-250mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 98% | 250mg |

$11.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5g |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 5g |

¥1318.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 500mg |

¥295.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122700-250mg |

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 98% | 250mg |

¥103.00 | 2024-04-24 |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

المراجع

- Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis, Journal of Medicinal Chemistry, 2017, 60(9), 3580-3590

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Iodine Solvents: Pyridine ; 6 h, 90 °C; 90 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

المراجع

- Preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators, Spain, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

المراجع

- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Iodine Solvents: Ethanol ; 2 h, rt

المراجع

- Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effects, European Journal of Medicinal Chemistry, 2020, 201,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Pyridine Catalysts: Iodine Solvents: Ethanol ; rt; 2 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt

المراجع

- ATX inhibitors, preparation method therefor and applications thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C

المراجع

- Tricyclic derivative and preparation method therefor and application thereof, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Pyridine , Iodine ; 6 h, 90 °C; 90 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

المراجع

- Preparation of thiazole derivatives as modulators of the adenosine A3 receptors useful for the treatment of pathological conditions or diseases, Spain, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

المراجع

- Preparation of imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine compounds and pharmaceutical compositions as inhibitors of autotaxin for the treatment of inflammatory disorders, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

المراجع

- Novel 5-cyano-1,3-thiazol-2-yl substituted amides as antagonists of adenosine A1 receptors and their preparation, pharmaceutical compositions, and use, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Pyridine Solvents: Ethanol ; rt; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate

المراجع

- Preparation of atx inhibitor and use thereof, China, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Iodine Solvents: Pyridine ; 12 h, 100 °C; 100 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

المراجع

- Preparation of 5-cyano-2-amino-1,3-thiazole derivatives as adenosine A1 receptor antagonists for use in treating cardiovascular, renal, and respiratory disorders, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

المراجع

- Preparation of pyridoimidazole derivatives and application thereof, China, , ,

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Raw materials

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Preparation Products

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile الوثائق ذات الصلة

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

2. Back matter

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile) منتجات ذات صلة

- 1214354-86-5(3-Chloro-5-fluoro-2-(pyridin-3-yl)pyridine)

- 2229304-50-9(methyl 2-1-(2,2-dimethyl-1,3-dioxolan-4-yl)cyclopropyl-2-hydroxyacetate)

- 1249093-83-1(2-(cyclopropylamino)-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide)

- 2680836-91-1(2-Acetamido-3-fluoro-4-methylbenzoic acid)

- 887347-85-5(2-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-(1,3-thiazol-2-yl)propanamide)

- 1890136-54-5(1-(2-Bromophenyl)-3,5-diphenylbenzene)

- 1233955-07-1(Tert-Butyl 4-(3-isopropylureido)piperidine 1-carboxylate)

- 2034398-38-2(1-(2-chlorophenyl)-3-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylurea)

- 1914540-32-1(1-(4-fluorophenyl)-3-(3-hydroxyoxolan-3-yl)methylurea)

- 865544-26-9(N-(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-fluorobenzamide)

الموردين الموصى بهم

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Taizhou Jiayin Chemical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Suzhou Genelee Bio-Technology Co., Ltd.

عضو ذهبي

مورد الصين

كميّة كبيرة

pengshengyue

عضو ذهبي

مورد الصين

كميّة كبيرة

Jiangsu Xinsu New Materials Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة